molecular formula C26H25N5O4 B1261156 (4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide

(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide

Cat. No.: B1261156
M. Wt: 471.5 g/mol
InChI Key: MCUMXBHPOQQCFP-ZEQKJWHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide is a member of amphetamines.

Scientific Research Applications

Synthesis and Characterization

  • The chemical compound is related to the broader family of oxazoles, and research has explored the synthesis and characterization of similar compounds. For instance, Kumar et al. (2012) describe a two-step synthesis of 2-phenyl-4,5-substituted oxazoles, highlighting methods for introducing various functional groups into the oxazole structure (Kumar et al., 2012). Another study by Arfien Khan et al. (2003) focused on the modulation of adenylate cyclase by 5-phenyloxazoles, indicating potential applications in pharmacological research (Arfien Khan et al., 2003).

Pharmacological and Biological Evaluation

  • Several studies have examined the pharmacological and biological activities of compounds structurally related to the one . Caputo et al. (2020) investigated oxazolone carboxamides as acid ceramidase inhibitors, highlighting the therapeutic potential in sphingolipid-mediated disorders (Caputo et al., 2020). Furthermore, Thomas et al. (2006) explored phenylmorphan-based compounds, including oxazole derivatives, for their inverse agonist activity at the opioid δ receptor, suggesting their relevance in pain management and opioid research (Thomas et al., 2006).

Potential for Antibacterial and Antifungal Activities

  • Research by Patel and Shaikh (2011) on quinazolinone-oxazole compounds demonstrated antimicrobial activities, indicating that oxazole derivatives may have applications in developing new antimicrobial agents (Patel & Shaikh, 2011). This aligns with other studies that synthesized and evaluated 1,3-triazole-4-carboxamides, including oxazole derivatives, for their antimicrobial properties (Pokhodylo et al., 2021).

Properties

Molecular Formula

C26H25N5O4

Molecular Weight

471.5 g/mol

IUPAC Name

(4R,5R)-5-(2-azidophenyl)-4-benzyl-2-[4-(3-hydroxypropoxy)phenyl]-5H-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C26H25N5O4/c27-25(33)26(17-18-7-2-1-3-8-18)23(21-9-4-5-10-22(21)30-31-28)35-24(29-26)19-11-13-20(14-12-19)34-16-6-15-32/h1-5,7-14,23,32H,6,15-17H2,(H2,27,33)/t23-,26-/m1/s1

InChI Key

MCUMXBHPOQQCFP-ZEQKJWHPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@]2([C@H](OC(=N2)C3=CC=C(C=C3)OCCCO)C4=CC=CC=C4N=[N+]=[N-])C(=O)N

Canonical SMILES

C1=CC=C(C=C1)CC2(C(OC(=N2)C3=CC=C(C=C3)OCCCO)C4=CC=CC=C4N=[N+]=[N-])C(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide
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(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide
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(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide
Reactant of Route 4
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(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide
Reactant of Route 6
(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide

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